molecular formula C13H9NO B6155810 3-isocyanato-1,1'-biphenyl CAS No. 120364-24-1

3-isocyanato-1,1'-biphenyl

Cat. No.: B6155810
CAS No.: 120364-24-1
M. Wt: 195.2
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Description

3-Isocyanato-1,1'-biphenyl is an aromatic monoisocyanate where the reactive isocyanate (-N=C=O) group is situated at the 3-position (meta-) of one phenyl ring. This configuration makes it a valuable building block in organic synthesis and materials science. Its primary application is in polymer research, particularly as a key reactant in the synthesis of polyurethanes and polyureas . When reacted with polyols or amines, it incorporates the rigid and aromatic biphenyl moiety into the polymer backbone, which can enhance the thermal stability and mechanical properties of the resulting material . Beyond polymer science, the biphenyl scaffold is a privileged structure in medicinal chemistry. The biphenyl framework is a common structural motif in pharmacologically active compounds, and this isocyanate derivative serves as a key intermediate for constructing more complex molecules. It can be used to introduce the biphenyl group into potential drug candidates via urea or carbamate linkages, a strategy explored in the development of compounds with various activities . For instance, recent research has investigated novel biphenyl derivatives as androgen receptor degraders for the treatment of prostate cancer . The reactivity of this compound is characterized by the high electrophilicity of the carbon atom in the isocyanate group. It readily undergoes addition reactions with nucleophiles such as alcohols (to form carbamates, or urethanes) and amines (to form ureas) . As a monosubstituted derivative, it is particularly useful for creating chain extenders or for introducing terminal functional groups in dendritic polymers. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for any form of human use. Proper handling procedures must be followed, as isocyanates can be potential respiratory and skin sensitizers.

Properties

CAS No.

120364-24-1

Molecular Formula

C13H9NO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Isocyanato 1,1 Biphenyl

Phosgene-Based Synthesis Routes

The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. This approach is characterized by high yields and reactivity but is encumbered by the extreme toxicity of phosgene gas.

Carbamoyl Chloride Formation: The primary amine attacks the carbonyl carbon of phosgene, leading to the formation of 3-biphenylaminocarbonyl chloride.

Dehydrochlorination: Thermal treatment of the reaction mixture induces the elimination of HCl, affording 3-isocyanato-1,1'-biphenyl.

This method is highly efficient but requires specialized equipment and stringent safety protocols to handle gaseous phosgene and the corrosive HCl byproduct.

To mitigate the hazards associated with handling phosgene gas, solid or liquid phosgene equivalents are often employed. The most common of these is triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC). Triphosgene is a stable, crystalline solid that decomposes in situ in the presence of a tertiary amine base (like triethylamine) to generate three equivalents of phosgene.

The synthesis of this compound using this method involves dissolving 3-aminobiphenyl (B1205854) in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), followed by the addition of triphosgene. A base is then added, often dropwise at reduced temperatures, to catalyze the decomposition of triphosgene and to neutralize the HCl formed during the reaction. This approach offers a safer and more manageable laboratory-scale synthesis compared to using gaseous phosgene directly.

Parameter Direct Phosgenation Indirect Phosgenation (Triphosgene)
Precursor 3-Aminobiphenyl3-Aminobiphenyl
Reagent Phosgene (COCl₂)Triphosgene (BTC)
Solvent Toluene, ChlorobenzeneDichloromethane (DCM), THF
Base/Catalyst Not required (Heat)Triethylamine, Pyridine (B92270)
Key Intermediate 3-Biphenylaminocarbonyl chlorideIn situ generated phosgene

Non-Phosgene Synthesis Approaches for Isocyanates

Growing environmental and safety concerns have spurred the development of phosgene-free synthetic routes to isocyanates. These methods primarily revolve around the carbonylation of nitrogen-containing functional groups, such as nitro or amine groups, using carbon monoxide.

Carbonylation reactions offer a more environmentally benign alternative to phosgenation, avoiding the use of chlorinated compounds and the production of corrosive byproducts. These reactions are typically catalyzed by transition metal complexes.

Reductive carbonylation involves the reaction of a nitro compound with carbon monoxide (CO) to directly form the isocyanate. The precursor for this route is 3-nitrobiphenyl (B1294916). This process is a deoxygenative carbonylation, where the oxygen atoms of the nitro group are removed, and a carbonyl group is inserted.

The reaction is typically catalyzed by palladium or rhodium complexes. For instance, palladium catalysts, often supported by ligands such as 1,10-phenanthroline, have proven effective. The reaction is carried out under high pressure of CO and at elevated temperatures. The general transformation is:

Ar-NO₂ + 3 CO → Ar-NCO + 2 CO₂

While this direct, one-step method is elegant, it often requires forcing conditions, and the catalyst systems can be complex and expensive. The selectivity towards the isocyanate can also be a challenge, with potential side reactions leading to other reduction products. Research on analogous reactions with nitrobenzene (B124822) has shown that yields can be optimized by careful selection of catalyst, ligand, and reaction conditions such as temperature and pressure.

Parameter Description
Precursor 3-Nitrobiphenyl
Reagent Carbon Monoxide (CO)
Catalyst System Palladium (e.g., PdCl₂) or Rhodium complexes
Ligands N-donor ligands (e.g., 1,10-phenanthroline, alkylimidazoles)
Conditions High Temperature (e.g., 180-220°C), High CO Pressure

Oxidative carbonylation starts from the amine precursor, 3-aminobiphenyl, and reacts it with carbon monoxide in the presence of an oxidant. This method is also typically catalyzed by transition metal complexes, with palladium being a common choice.

The reaction mechanism is thought to involve the formation of an isocyanate intermediate in situ. However, this highly reactive intermediate is often trapped by another molecule of the amine present in the reaction mixture, leading to the formation of a symmetrical urea (B33335) (N,N'-bis(biphenyl-3-yl)urea). If the reaction is carried out in an alcohol solvent, the isocyanate can be trapped as a carbamate (B1207046).

2 Ar-NH₂ + CO + [O] → Ar-NH-C(O)-NH-Ar + H₂O

Catalytic systems often employ a palladium salt (e.g., PdI₂) in combination with a co-catalyst or promoter and an oxidant like molecular oxygen. While this method can be highly efficient for producing ureas or carbamates as isocyanate precursors, the direct isolation of the isocyanate itself is challenging due to its high reactivity under the reaction conditions. Therefore, this route is often considered an indirect pathway to isocyanates, where the resulting urea or carbamate would need to undergo a subsequent thermolysis step to release the desired this compound.

Urea-Based Synthesis Pathways

The generation of this compound from a urea-based precursor, specifically N-(biphenyl-3-yl)urea, typically involves a thermal decomposition process. This method, while conceptually straightforward, hinges on the controlled elimination of ammonia (B1221849) from the urea derivative to yield the target isocyanate. The reaction is driven by heat, often requiring elevated temperatures to proceed efficiently.

The general transformation can be represented as follows:

N-(biphenyl-3-yl)urea → this compound + NH₃

While specific studies detailing the thermal decomposition of N-(biphenyl-3-yl)urea are not extensively documented in readily available literature, the underlying principle is analogous to the decomposition of other aryl ureas. For instance, the thermal cracking of 1,3-diphenylurea (B7728601) into phenyl isocyanate and aniline (B41778) has been reported to occur at temperatures above 240 °C, with high conversions (70-90 mol%) and selectivities (close to 100 mol%) achievable in a flow reactor at 350–450 °C. beilstein-journals.orgsararesearch.comgoogle.com These findings suggest that similar high-temperature conditions would be necessary for the efficient conversion of N-(biphenyl-3-yl)urea.

The primary challenge in this synthetic approach lies in controlling potential side reactions. The reactive isocyanate product can undergo further reactions at high temperatures, such as dimerization, trimerization, or reaction with any remaining starting material or ammonia. Therefore, careful optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize the yield of this compound. The use of a continuous flow system, which minimizes the residence time of the product at high temperatures, could be a beneficial strategy to mitigate these side reactions. beilstein-journals.org

Curtius Rearrangement and Related Isocyanate-Forming Reactions

The Curtius rearrangement is a cornerstone in the synthesis of isocyanates from carboxylic acid derivatives and offers a reliable route to this compound. wikipedia.orgorganic-chemistry.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to the corresponding isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govgoogle.com The key intermediate, 3-biphenylcarbonyl azide, is typically prepared from 3-biphenylcarboxylic acid.

Activation of Carboxylic Acid: 3-Biphenylcarboxylic acid is first converted to an activated derivative, commonly the acyl chloride (3-biphenylcarbonyl chloride), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. illinoisstate.edu

Formation of Acyl Azide: The activated acyl derivative is then reacted with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to form 3-biphenylcarbonyl azide. illinoisstate.edunih.gov

Rearrangement to Isocyanate: The acyl azide is subsequently rearranged to this compound upon heating. This step is characterized by the extrusion of dinitrogen gas and a concerted 1,2-migration of the biphenyl (B1667301) group from the carbonyl carbon to the nitrogen atom, with retention of configuration. wikipedia.orgnih.gov

The Curtius rearrangement is known for its broad functional group tolerance and generally provides high yields of the isocyanate product. nih.gov

Related Isocyanate-Forming Reactions:

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. escholarship.org For the synthesis of this compound, this would entail the preparation of 3-biphenylhydroxamic acid, followed by its activation (e.g., O-acylation) and base-mediated rearrangement. The isocyanate is formed through a concerted migration of the biphenyl group and cleavage of the N-O bond. escholarship.org

Schmidt Reaction: While less common for the direct synthesis of isocyanates from carboxylic acids compared to the Curtius rearrangement, the Schmidt reaction can also be employed. This reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid. The reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate.

Dimethyl Carbonate (DMC) Mediated Routes

Dimethyl carbonate (DMC) has emerged as a green and non-toxic alternative to phosgene for the synthesis of isocyanates. researchgate.netnih.govacs.org The synthesis of this compound using DMC typically involves a two-step process starting from 3-aminobiphenyl:

Carbamate Formation: 3-Aminobiphenyl is reacted with DMC to form the corresponding methyl N-(biphenyl-3-yl)carbamate. This reaction often requires a catalyst and elevated temperatures to proceed efficiently, especially with less nucleophilic aromatic amines. researchgate.netresearchgate.net

Carbamate Decomposition: The resulting carbamate is then thermally decomposed to yield this compound and methanol. researchgate.netnih.gov This step is also typically performed at high temperatures and may be facilitated by a catalyst.

3-Aminobiphenyl + (CH₃O)₂CO → Methyl N-(biphenyl-3-yl)carbamate → this compound + CH₃OH

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry increasingly focuses on the development of safer, more efficient, and scalable processes. For the production of this compound, advanced techniques like continuous flow chemistry and novel catalytic strategies are being explored.

Continuous Flow Chemistry for Isocyanate Production

Continuous flow chemistry offers significant advantages for the synthesis of isocyanates, particularly via the Curtius rearrangement, by enhancing safety and process control. vapourtec.comalmacgroup.comresearchgate.netgoogle.com The generation of potentially explosive acyl azide intermediates in batch processes poses a significant safety risk, especially on a larger scale. Flow reactors mitigate this risk by ensuring that only a small amount of the hazardous intermediate is present at any given time. almacgroup.com

In a typical continuous flow setup for a Curtius rearrangement, a solution of the carboxylic acid (e.g., 3-biphenylcarboxylic acid) and a reagent like diphenylphosphoryl azide (DPPA) are pumped through a heated reactor coil. vapourtec.com The precise control over temperature and residence time in the flow reactor allows for the efficient formation of the acyl azide and its immediate in-situ rearrangement to the isocyanate. nih.govvapourtec.com This "just-in-time" generation and consumption of the hazardous intermediate significantly improves the safety profile of the reaction.

ParameterTypical RangeReference
Reagents Carboxylic acid, DPPA, Triethylamine vapourtec.com
Solvent Acetonitrile vapourtec.com
Temperature 120 °C vapourtec.com
Residence Time 20-50 min vapourtec.com
Scale Laboratory to Kilogram researchgate.net

This technology not only enhances safety but also allows for rapid reaction optimization, improved heat and mass transfer, and easier scalability by simply extending the operation time. vapourtec.com

Catalytic Strategies in Isocyanate Synthesis

Catalytic methods provide an alternative and often more atom-economical route to isocyanates, avoiding the use of stoichiometric reagents required in classical rearrangements. A prominent catalytic strategy for the synthesis of aryl isocyanates is the reductive carbonylation of nitroaromatics. researchgate.netgoogle.com

In the context of this compound synthesis, this would involve the direct reaction of 3-nitro-1,1'-biphenyl with carbon monoxide (CO) in the presence of a suitable catalyst. Palladium-based catalysts, often in combination with various ligands, have shown significant activity for this transformation. researchgate.net

The general reaction is:

3-Nitro-1,1'-biphenyl + 3 CO → this compound + 2 CO₂

Precursor Synthesis and Biphenyl Core Functionalization

Synthesis of 3-Substituted Biphenyl Precursors via Suzuki-Miyaura Coupling:

This reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of the required precursors, the following exemplary reactions can be employed:

3-Aminobiphenyl: Coupling of 3-bromoaniline (B18343) with phenylboronic acid.

3-Biphenylcarboxylic acid: Coupling of 3-bromobenzoic acid with phenylboronic acid. acs.orgresearchgate.net

3-Nitrobiphenyl: Coupling of 3-bromonitrobenzene with phenylboronic acid.

Aryl HalideBoronic AcidProduct
3-BromoanilinePhenylboronic acid3-Aminobiphenyl
3-Bromobenzoic acidPhenylboronic acid3-Biphenylcarboxylic acid
3-BromonitrobenzenePhenylboronic acid3-Nitrobiphenyl

The functional groups on the starting materials can be introduced before or after the biphenyl core is formed. For instance, 3-aminobiphenyl can also be synthesized by the reduction of 3-nitrobiphenyl, which is obtained from the nitration of biphenyl or through Suzuki coupling. orgsyn.org Similarly, functional group interconversions on the biphenyl scaffold provide access to a range of precursors. For example, the nitrile group in a biphenyl derivative can be readily converted to amines or carboxylic acids. escholarship.org

Formation of the Biphenyl Scaffold

The creation of the C-C bond linking the two phenyl rings is the fundamental step in forming the biphenyl scaffold. Modern synthetic chemistry predominantly relies on transition-metal-catalyzed cross-coupling reactions to achieve this transformation, especially for constructing unsymmetrical biphenyls. These methods offer high yields and functional group tolerance. The most effective strategies often involve forming the biphenyl scaffold while simultaneously incorporating a necessary functional group (or its precursor) on one of the aryl rings.

One of the most widely utilized methods is the Suzuki-Miyaura coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid. For the synthesis of a 3-substituted biphenyl, a common approach is to couple a 3-substituted aryl halide with phenylboronic acid. For example, 3-bromoaniline can be coupled with phenylboronic acid to directly produce 3-aminobiphenyl, the immediate precursor to the target isocyanate. wikipedia.org

Other significant cross-coupling reactions, such as the Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings, also provide powerful alternatives for the formation of the biphenyl C-C bond. nih.gov These methods are central to modern organic synthesis due to their reliability and versatility. nih.gov

Table 1: Overview of Key Cross-Coupling Reactions for Biphenyl Scaffold Formation

Reaction Name Aryl Partner 1 Aryl Partner 2 Typical Catalyst System Relevance to 3-Substituted Biphenyls
Suzuki-Miyaura Coupling Aryl Halide / Triflate (e.g., 3-Bromoaniline) Arylboronic Acid (e.g., Phenylboronic acid) Pd(0) complex (e.g., Pd(PPh₃)₄) + Base Highly effective for directly synthesizing 3-aminobiphenyl. wikipedia.org
Negishi Coupling Aryl Halide / Triflate Arylzinc Reagent Pd(0) or Ni(0) complex Offers a robust method for C-C bond formation with high functional group compatibility. nih.gov

| Stille Coupling | Aryl Halide / Triflate | Arylstannane (Organotin) Reagent | Pd(0) complex | A versatile reaction, though the toxicity of tin reagents is a consideration. nih.gov |

Regioselective Introduction of Nitro/Amino Groups

The introduction of a nitrogen-based functional group at the C-3 position is the most critical step for directing the synthesis towards this compound. This can be approached in two primary ways: functionalizing a pre-existing biphenyl molecule or, more efficiently, using a pre-functionalized starting material in a cross-coupling reaction.

The direct functionalization of biphenyl via electrophilic aromatic substitution, such as nitration, presents significant challenges in regioselectivity. The nitration of biphenyl with reagents like nitric acid and sulfuric acid leads to a mixture of isomers. The phenyl substituent is an ortho-, para-directing group, meaning substitution occurs preferentially at the C-2 and C-4 positions. stackexchange.com The formation of the desired 3-nitrobiphenyl is a minor pathway, making this route inefficient for preparing the target compound. semanticscholar.orgspu.edu

Table 2: Typical Isomer Distribution in the Mononitration of Biphenyl

Isomer Position of Nitration Approximate Yield
2-Nitrobiphenyl ortho Major Product
3-Nitrobiphenyl meta Minor Product
4-Nitrobiphenyl para Major Product

Note: Exact ratios can vary based on reaction conditions, but the meta-isomer is consistently a minor component. semanticscholar.org

A superior and more controlled strategy is to utilize an aryl precursor that already contains the nitro or amino group at the desired position prior to the formation of the biphenyl scaffold. As mentioned previously, the Suzuki coupling of 3-bromoaniline with phenylboronic acid directly yields 3-aminobiphenyl. wikipedia.org This approach elegantly combines scaffold formation with perfect regiocontrol of the amine group's placement.

Alternatively, if 3-nitrobiphenyl is synthesized (for instance, via coupling a 3-halonitrobenzene with a phenyl-metal reagent), the nitro group must be reduced to an amine. This reduction is a standard transformation, commonly achieved with high efficiency using methods such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or metal/acid combinations. wikipedia.org

Once 3-aminobiphenyl is obtained, the final step is the conversion of the amino group (-NH₂) into the isocyanate group (-NCO). This is typically accomplished through reaction with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene. acs.orgnih.govorgsyn.org This final conversion furnishes the target molecule, this compound.

Reactivity and Reaction Mechanisms of 3 Isocyanato 1,1 Biphenyl

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of urethane (B1682113) and urea (B33335) chemistry. For an aromatic isocyanate like 3-isocyanato-1,1'-biphenyl, the electronic properties of the biphenyl (B1667301) group can influence the reactivity of the isocyanate moiety.

Urethane Formation Mechanisms with Hydroxyl Compounds

The reaction between an isocyanate and a hydroxyl compound (an alcohol or phenol) yields a urethane (also known as a carbamate). This reaction is of paramount industrial importance, forming the basis of polyurethane chemistry.

In the absence of a catalyst, the reaction between an isocyanate and an alcohol is believed to proceed through a series of addition and proton transfer steps. One proposed mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This leads to the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final urethane product.

Another proposed non-catalytic pathway involves a concerted mechanism where the alcohol attacks the isocyanate, and the proton transfer occurs simultaneously through a four-membered transition state. However, computational studies on similar aromatic isocyanates suggest that this pathway has a high activation energy.

It has been observed that the rate of urethane formation can be accelerated by the presence of excess alcohol. This phenomenon is attributed to auto-catalysis, where additional alcohol molecules participate in the transition state, facilitating proton transfer and lowering the activation energy.

Several auto-catalytic mechanisms have been proposed. One involves a termolecular transition state where one alcohol molecule acts as the nucleophile, and a second alcohol molecule acts as a proton shuttle, assisting in the transfer of the hydroxyl proton to the nitrogen of the isocyanate. This cyclic transition state is more energetically favorable than the simple bimolecular pathway.

The transition states in urethane formation are complex and have been the subject of numerous computational studies for model isocyanates. For the auto-catalytic pathway, the transition state is often depicted as a six-membered ring involving the isocyanate, the nucleophilic alcohol, and the catalytic alcohol molecule.

Table 1: Postulated Reaction Orders for Urethane Formation

ReactantNon-Catalytic PathwayAuto-Catalytic Pathway
Isocyanate 11
Alcohol 1>1

This is an interactive data table based on generalized isocyanate reactions.

Reactions with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines is typically much faster than the reaction with alcohols and leads to the formation of ureas. This reaction is also a nucleophilic addition to the isocyanate carbon. The greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols accounts for the significant rate difference.

The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a rapid proton transfer from the amine to the isocyanate nitrogen. Given the high reactivity, these reactions often proceed rapidly at room temperature without the need for a catalyst.

Table 2: Relative Reactivity of Nucleophiles with Isocyanates

NucleophileProductRelative Rate
Primary Aliphatic Amine UreaVery Fast
Primary Aromatic Amine UreaFast
Primary Alcohol UrethaneModerate
Water Unstable Carbamic Acid -> Amine + CO2Slow
Carboxylic Acid Unstable Mixed Anhydride -> Amide + CO2Slow

This is an interactive data table based on generalized isocyanate reactions.

Reactions with Carboxylic Acids and Water

Isocyanates can also react with other nucleophiles such as carboxylic acids and water, although these reactions are generally slower than those with alcohols and amines.

The reaction with a carboxylic acid initially forms an unstable mixed carboxylic-carbamic anhydride. This intermediate can then decompose through several pathways. A common outcome is the decarboxylation to form an amide and carbon dioxide.

The reaction of an isocyanate with water first forms an unstable carbamic acid. Carbamic acids readily decarboxylate to yield a primary amine and carbon dioxide. The newly formed amine is highly reactive and can subsequently react with another isocyanate molecule to form a disubstituted urea. This two-step reaction is the basis for the formation of polyurethane and polyurea foams, where the liberated carbon dioxide acts as the blowing agent. The hydrolysis of aromatic isocyanates can be influenced by pH and is subject to general base catalysis.

Cycloaddition Chemistry Involving the Isocyanate Moiety

Cycloaddition reactions are a cornerstone of heterocyclic chemistry, enabling the formation of ring structures in a single step. The carbon-nitrogen double bond of the isocyanate group in this compound can act as a 2π component in these reactions, readily engaging with various reaction partners.

The [2+2] cycloaddition of isocyanates, particularly with alkenes, is a well-established method for the synthesis of β-lactams (2-azetidinones). researchtrends.net While specific studies on this compound are not extensively detailed in available literature, its reactivity is expected to follow the general mechanism for aromatic isocyanates. The reaction typically involves the interaction of the isocyanate's C=N bond with the C=C bond of an alkene. rsc.org

The mechanism can be either concerted or stepwise, often depending on the electronic nature of the reactants. researchtrends.net For electron-rich alkenes, the reaction may proceed through a stepwise pathway involving a zwitterionic or diradical intermediate. researchtrends.net The reaction of chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, with alkenes has been shown to proceed via a single electron transfer (SET) pathway to form a 1,4-diradical intermediate. researchtrends.net Mechanically induced retro [2+2] cycloaddition has also been demonstrated, highlighting the dynamic nature of the resulting four-membered ring. rsc.org

Table 1: General Parameters for [2+2] Cycloaddition of Aromatic Isocyanates with Alkenes

ReactantTypical ConditionsProductMechanism Pathway
Electron-rich AlkeneVaries (can be thermal or photochemical)β-LactamStepwise (via zwitterionic or diradical intermediate) researchtrends.net
Electron-deficient AlkeneVariesβ-LactamConcerted researchtrends.net

[2+3] Cycloadditions

In [2+3] cycloadditions, also known as 1,3-dipolar cycloadditions, the isocyanate group acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.org This class of reactions is a powerful tool for synthesizing a variety of heterocycles. researchgate.net For example, isocyanates can react with nitrones, which serve as 1,3-dipoles. acs.org

The mechanism of the reaction between nitrones and isocyanates can be influenced by the solvent. In nonpolar solvents, the reaction tends to be a concerted process, while in polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored. acs.org The isocyanate can react through either its C=N or C=O bond, leading to different isomeric products such as 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines. acs.org Other 1,3-dipoles, such as nitrile oxides, can also react with isocyanates to yield five-membered rings like 4,5-dihydro-1,2,4-oxadiazoles. researchgate.net

[2+4] cycloadditions, or Diels-Alder reactions, typically involve a conjugated diene and a dienophile. While less common for the C=N bond of isocyanates compared to their C=O bond, they can participate as dienophiles. The reactivity in these reactions is governed by frontier molecular orbital theory. Isocyanides, which are related to isocyanates, have been shown to undergo formal [1+4] cycloaddition reactions with various heterodienes to produce five-membered heterocyclic compounds. rsc.org Although direct examples involving this compound are scarce, the electronic characteristics of the isocyanate group make it a plausible candidate for reacting with highly reactive, electron-rich dienes to form six-membered heterocyclic systems.

Polymerization Mechanisms and Oligomerization

The ability of this compound to form polymers and oligomers is one of its most significant chemical properties, underpinning its use in materials science.

Polyurethanes are synthesized through the polyaddition reaction between a di- or poly-isocyanate and a polyol. acs.orgpcimag.com In this process, the this compound would act as the isocyanate monomer. The fundamental reaction is the nucleophilic attack of the hydroxyl group from the polyol onto the electrophilic carbon of the isocyanate group, forming a urethane linkage. acs.org

The reactivity of isocyanates in polyurethane formation is highly dependent on their structure. Aromatic isocyanates, such as this compound, are significantly more reactive than aliphatic isocyanates. pcimag.commdpi.com This increased reactivity is due to the electron-withdrawing nature of the aromatic ring, which enhances the positive charge on the isocyanate carbon. mdpi.com The polymerization kinetics can be influenced by catalysts, temperature, and the steric environment of the reactants. The reaction between an isocyanate and an alcohol can proceed without a catalyst, but it is often accelerated by organometallic compounds or tertiary amines. acs.org

Table 2: Relative Reactivity of Isocyanate Types in Urethane Formation

Isocyanate TypeRelative Reactivity with AlcoholsStructural Reason
Aromatic (e.g., MDI, TDI)HighElectron-withdrawing aromatic ring increases electrophilicity of the isocyanate carbon. mdpi.compcimag.commdpi.com
Aliphatic (e.g., HDI, IPDI)LowElectron-donating alkyl groups decrease the electrophilicity of the isocyanate carbon. pcimag.commdpi.com

Formation and Transformation of Isocyanurates

Under specific conditions, typically in the presence of catalysts, isocyanates can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic structure known as an isocyanurate (a tri-isocyanato-1,3,5-triazinane-2,4,6-trione). tue.nl This reaction is crucial in the formation of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability. rsc.org

The mechanism of isocyanurate formation is catalyst-dependent. With basic catalysts like carboxylates (e.g., potassium acetate), the reaction is initiated by the nucleophilic addition of the catalyst to the isocyanate carbon. tue.nlacs.org This initial adduct then reacts sequentially with two more isocyanate molecules. The final step involves ring closure and elimination of the catalyst to yield the isocyanurate ring. tue.nl Research suggests that in the presence of alcohols, isocyanurate formation can also proceed through a two-component pathway involving the formation of carbamate (B1207046) and allophanate (B1242929) intermediates. rsc.orgresearchgate.net The allophanate, formed from the reaction of a urethane group with another isocyanate, can then undergo an addition-elimination step to form the isocyanurate. rsc.org

Table 3: Common Catalysts for Isocyanate Cyclotrimerization

Catalyst ClassExamplesGeneral Mechanism
Lewis BasesCarboxylates (Potassium Acetate), Tertiary AminesNucleophilic addition to isocyanate, followed by stepwise addition of two more isocyanate molecules and ring closure. tue.nlacs.org
Organometallic CompoundsTin compounds (e.g., Dibutyltin dilaurate)Coordination with isocyanate to activate it towards nucleophilic attack.

Ring-Opening Polymerization of Epoxide-Isocyanate Systems

The reaction between isocyanates and epoxides, particularly their copolymerization, is a significant pathway for the synthesis of nitrogen-containing heterocyclic polymers, most notably poly-2-oxazolidinones. This process is a form of ring-opening polymerization where the epoxide ring is opened and incorporates the isocyanate moiety into the polymer backbone.

The mechanism typically involves the cycloaddition of the isocyanate group to the epoxide ring. This transformation is not spontaneous and requires catalysis. The reaction is initiated by a catalyst that activates the epoxide ring, making it more susceptible to nucleophilic attack. The nitrogen atom of the isocyanate can then attack one of the carbon atoms of the epoxide ring, leading to the formation of a five-membered oxazolidinone ring. When bifunctional or polyfunctional epoxides and isocyanates are used, this reaction leads to the formation of cross-linked polymers with high thermal stability. For a monofunctional isocyanate like this compound reacting with a simple epoxide like propylene (B89431) oxide, the product would be a substituted 2-oxazolidinone. The immortal ring-opening copolymerization (ROCOP) of epoxides and isocyanates has been demonstrated using various catalysts, allowing for precise control over the molecular weight and structure of the resulting polyurethanes or related polymers. mdpi.comacs.org

Unintended Reaction Pathways and Side Products

In any chemical process involving isocyanates, several unintended reaction pathways can occur concurrently with the desired reaction. These side reactions can affect product purity, yield, and the properties of polymeric materials. The propensity for these reactions is inherent to the high reactivity of the isocyanate group.

Isocyanate Dimerization and Trimerization (Homopolymerization)

In the absence of a suitable nucleophilic co-reactant, isocyanates can react with themselves in self-addition reactions. Aromatic isocyanates, in particular, are prone to dimerization and trimerization, especially in the presence of base catalysts or upon heating. nih.gov

Dimerization: Two isocyanate molecules can react to form a four-membered ring structure known as a uretdione (or uretidione). This reaction is typically catalyzed by phosphines or certain tertiary amines and is reversible at elevated temperatures (above 150-175 °C), regenerating the isocyanate monomer. nih.gov This reversibility allows uretdiones to be used as "blocked isocyanates."

Trimerization: The most common self-addition reaction is the cyclotrimerization of three isocyanate molecules to form a highly stable, six-membered heterocyclic structure known as an isocyanurate. nih.gov This reaction is favored at higher temperatures and is efficiently catalyzed by a wide range of basic catalysts, including alkali metal carboxylates (like potassium acetate), tertiary amines, and various organometallic compounds. nih.govresearchgate.net Isocyanurate rings are known for their exceptional thermal stability and are key structures in rigid polyisocyanurate (PIR) foams. rsc.org

The balance between dimerization and trimerization can be controlled by the choice of catalyst and reaction conditions. nih.gov

Carbamate Decarbonylation and Other Degradation Processes

Carbamates (urethanes), the products of the reaction between isocyanates and alcohols, can undergo degradation at high temperatures. The primary degradation pathway is the reverse of their formation reaction, dissociating back into the isocyanate and alcohol.

Another significant degradation process involves water. The reaction of this compound with water first produces an unstable carbamic acid intermediate. This intermediate readily undergoes spontaneous decarboxylation, yielding a primary amine (3-amino-1,1'-biphenyl) and carbon dioxide gas. researchgate.netwikipedia.org This amine is highly reactive and will immediately react with another molecule of the isocyanate to form a disubstituted urea, a common side product in polyurethane systems where moisture is present. researchgate.net

Isocyanate-Carbamate Reactions

Once a carbamate (urethane) linkage has been formed, the hydrogen atom on the carbamate's nitrogen is still weakly nucleophilic. If an excess of isocyanate is present, or under forcing conditions (typically >100-120 °C), this N-H group can react with another isocyanate molecule. This reaction results in the formation of an allophanate linkage. rsc.orgnih.gov Allophanate formation introduces branching and cross-linking into polymer chains, which can significantly alter the mechanical properties of the final material, often increasing its hardness and thermal stability. This reaction is generally slower than carbamate formation but can be accelerated by the same catalysts used for the primary isocyanate-alcohol reaction. google.comrsc.org

Catalysis in Chemical Transformations Involving the Compound

Catalysis is crucial for controlling the rate and selectivity of isocyanate reactions. While aromatic isocyanates are more reactive than their aliphatic counterparts, catalysts are often essential to achieve sufficient reaction rates for practical applications and to favor desired pathways over side reactions. turkchem.netaidic.it

Organometallic Catalysis

Organometallic compounds are among the most effective and widely used catalysts for isocyanate transformations. They can operate through different mechanisms, providing versatility in promoting specific reactions. adhesivesmag.com

Lewis Acid Mechanism: Many organometallic catalysts, particularly common organotin compounds, function as Lewis acids. The metal center coordinates to the electronegative oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by an alcohol or other nucleophile. turkchem.net

Insertion Mechanism: In this pathway, the metal catalyst first reacts with the active hydrogen compound (e.g., an alcohol) to form a metal-alkoxide intermediate. This alkoxide then attacks the isocyanate, "inserting" it between the metal and the alkoxy group. Subsequent reaction with another alcohol molecule regenerates the metal-alkoxide and releases the urethane product. Certain zirconium and bismuth compounds are believed to operate via this mechanism. turkchem.net

A variety of metals have been employed for isocyanate catalysis. Aluminum complexes have been shown to be highly effective and selective for isocyanate trimerization. rsc.org Iron-based catalysts have been developed for reactions such as the hydroamination of isocyanates. acs.org Cobalt complexes have been used to catalyze the C-H bond amidation of arenes with isocyanates. nih.gov The choice of metal and its associated ligands can dramatically influence both the catalytic activity and the selectivity towards different products (e.g., urethane vs. allophanate vs. isocyanurate). turkchem.net

Data Tables

Table 1: Common Unintended Reactions of Aromatic Isocyanates

Reaction NameReactantsProduct StructureCommon CatalystsConditions
Dimerization2 x R-NCOUretdione (4-membered ring)Trialkylphosphines, Pyridine (B92270)Room Temperature to Moderate Heat
Trimerization3 x R-NCOIsocyanurate (6-membered ring)Potassium Acetate, Tertiary Amines, OrganometallicsElevated Temperature
Reaction with WaterR-NCO + H₂OCarbamic Acid (unstable) -> R-NH₂ + CO₂Uncatalyzed or Base/AcidAmbient
Urea FormationR-NH₂ + R-NCODisubstituted UreaUncatalyzed (fast)Ambient
Allophanate FormationR-NH-COOR' + R-NCOAllophanateOrganometallics (Sn, Bi), Strong Bases> 100 °C

R represents an aromatic group, such as 3-biphenyl.

Table 2: Examples of Organometallic Catalysts in Isocyanate Chemistry

Metal Compound TypeExample CatalystPrimary Reaction CatalyzedProposed MechanismReference
OrganotinDibutyltin dilaurate (DBTDL)Urethane FormationLewis Acid turkchem.netadhesivesmag.com
Organoaluminum[Al(Salpy)(OBn)]Isocyanate TrimerizationCoordination-Insertion rsc.org
OrganoironFe(II) m-terphenyl (B1677559) complexHydroamination (Urea formation)Not specified acs.org
OrganozirconiumZirconium complexesUrethane FormationInsertion turkchem.net
Organocobalt[Cp*Co(C₆H₆)][PF₆]₂C-H Bond AmidationNot specified nih.gov

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to activating isocyanates towards nucleophilic attack. Various classes of organocatalysts have been shown to be effective in promoting reactions of aryl isocyanates like phenyl isocyanate, and similar activity can be anticipated for this compound.

Common organocatalysts for isocyanate reactions include tertiary amines, N-heterocyclic carbenes (NHCs), and phosphines. These catalysts typically operate by activating either the isocyanate or the nucleophile.

Tertiary Amines: Tertiary amines are widely used catalysts for the reaction of isocyanates with alcohols to form urethanes. The catalytic activity of tertiary amines is heavily influenced by their steric accessibility and basicity. acs.org The mechanism is generally believed to involve the formation of a complex between the amine and the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation). acs.org

In the case of the reaction between phenyl isocyanate and alcohols, the catalytic activity of various tertiary amines has been quantified. The steric hindrance around the nitrogen atom of the amine plays a crucial role in its effectiveness as a catalyst. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of organocatalysts known for their strong nucleophilicity. They can catalyze a variety of reactions involving isocyanates. For instance, NHCs have been demonstrated to be highly efficient catalysts for the cyclotrimerization of isocyanates to form isocyanurates. acs.org The proposed mechanism involves the nucleophilic attack of the carbene on the isocyanate carbon, followed by a series of additions to two more isocyanate molecules and subsequent ring closure to release the isocyanurate product and regenerate the NHC catalyst.

Research Findings on Organocatalysis of Phenyl Isocyanate:

Studies on phenyl isocyanate provide valuable insights into the expected organocatalytic reactions of this compound. For example, the reaction with alcohols in the presence of tertiary amines has been extensively investigated. The reaction rate is typically first order with respect to the isocyanate, the alcohol, and the catalyst concentration. researchgate.net

Catalytic Activities of Various Tertiary Amines in the Reaction of Phenyl Isocyanate with 1-Butanol
Tertiary AmineRelative Catalytic Activity
Triethylenediamine23.9
Triethylamine3.5
N-Methylmorpholine1.00
Pyridine0.075

Data adapted from a study on the tertiary amine catalysis of the reaction of phenyl isocyanate with alcohols. The relative catalytic activity is a measure of the reaction rate enhancement provided by the catalyst. acs.org

Role of Nucleophiles in Reaction Initiation

The initiation of reactions involving this compound is dependent on the presence of a nucleophile. The isocyanate group itself is a potent electrophile, with the central carbon atom being electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by a wide range of nucleophiles. researchgate.net

The general mechanism for the nucleophilic addition to an isocyanate involves the attack of the nucleophile on the carbonyl carbon of the isocyanate. This leads to the formation of a tetrahedral intermediate, which is then protonated (typically by the nucleophile itself if it contains an acidic proton) to yield the final product.

Common Nucleophiles and Their Products:

Alcohols (R'-OH): React with isocyanates to form urethanes (carbamates). This is one of the most common and important reactions of isocyanates, forming the basis of polyurethane chemistry. ugent.benih.gov

Amines (R'-NH₂): Primary and secondary amines react rapidly with isocyanates to produce ureas.

Thiols (R'-SH): React in a similar fashion to alcohols to yield thiocarbamates. The catalysis of this reaction by tertiary amines has also been studied. cdnsciencepub.com

Water (H₂O): Reacts with isocyanates to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea.

The reactivity of the nucleophile plays a significant role in the reaction rate. Generally, the order of reactivity for uncatalyzed reactions is amines > alcohols > thiols.

Kinetic Studies on Phenyl Isocyanate:

Kinetic investigations of the reaction between phenyl isocyanate and various nucleophiles have provided a quantitative understanding of their reactivity. For instance, the reaction with alcohols is often studied to understand the fundamentals of urethane formation. These studies have shown that the reaction can be influenced by solvent polarity and the potential for autocatalysis by the urethane product. acs.org

General Reactivity of Nucleophiles with Aryl Isocyanates
NucleophileFunctional GroupResulting ProductGeneral Reaction Rate
Primary Amine-NH₂UreaVery Fast
Alcohol-OHUrethane (Carbamate)Moderate
Thiol-SHThiocarbamateSlow
Water-OHUrea (via carbamic acid)Moderate

Despite a comprehensive search for scientific literature and data, there is currently insufficient information available in the public domain to generate a detailed article on the specific applications of This compound as outlined. Research and documentation on this particular chemical compound are not widely available, preventing a thorough and accurate discussion of its role in the specified areas of chemical research.

The requested article structure, focusing on advanced applications in polymer and material science, as well as organic synthesis and derivatization strategies, requires specific research findings, data, and examples that are not present in the accessible literature. General information on isocyanates and biphenyl derivatives cannot be substituted, as the directive is to focus solely on "this compound."

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict requirements of the provided outline at this time. Further research and publication on the specific properties and applications of this compound are needed to fulfill such a request.

Advanced Applications in Chemical Research

Organic Synthesis and Derivatization Strategies

Precursor for Heterocyclic Compounds

The isocyanate functional group is a powerful tool for the construction of nitrogen-containing heterocycles due to its reactivity towards a range of nucleophiles. wikipedia.org This reactivity allows for cyclization reactions that form stable ring systems, which are foundational to many pharmaceuticals and functional materials. 3-isocyanato-1,1'-biphenyl serves as a key starting material for creating heterocyclic structures that incorporate the biphenyl (B1667301) unit, influencing the resulting molecule's steric and electronic properties.

One prominent application is in the synthesis of quinazolinone derivatives. nih.govjocpr.com Quinazolinones are a class of bicyclic heterocyclic compounds with a broad spectrum of biological activities. The general synthetic strategy involves the reaction of an isocyanate with an anthranilic acid derivative. In this context, this compound can react with 2-aminobenzoic acid or its esters, where the amino group attacks the isocyanate carbon, followed by an intramolecular cyclization and dehydration to yield a 3-(biphenyl-3-yl)quinazolin-4(3H)-one. This method provides a direct route to incorporating the biphenyl moiety at the N-3 position of the quinazolinone core. organic-chemistry.orgnih.gov

Another significant application is in the formation of carbazole (B46965) derivatives. google.comniscpr.res.in Carbazoles are tricyclic aromatic compounds known for their use in organic electronics and as pharmaceutical intermediates. While direct cyclization from this compound is less common, it can be used to first form an amide or urea (B33335) linkage with a suitably functionalized precursor, which then undergoes a subsequent cyclization reaction, such as a palladium-catalyzed C-H activation/C-N bond formation, to construct the carbazole ring system. researchgate.netnih.gov The biphenyl structure provides the necessary backbone for this intramolecular ring-closing reaction.

Table 1: Heterocyclic Compounds Derived from Biphenyl Isocyanates
Heterocycle ClassGeneral Synthetic StrategyKey Reactant with IsocyanateSignificance of Biphenyl Moiety
QuinazolinonesReaction with an anthranilic acid derivative followed by cyclization. organic-chemistry.org2-Aminobenzoic acidIntroduces steric bulk and potential for electronic modulation.
Ureas/ThioureasReaction with amines or hydrazides. researchgate.netPrimary or secondary aminesForms precursors for more complex heterocyclic systems.
CarbazolesFormation of an intermediate followed by intramolecular cyclization (e.g., Pd-catalyzed C-H activation). google.comresearchgate.netFunctionalized anilinesProvides the core structure for the tricyclic system.

Use as a Chemical Intermediate in Specialized Transformations

Beyond its direct use in forming the core of a heterocyclic system, this compound is a valuable chemical intermediate for introducing the biphenyl group onto other molecules. This functional handle allows for its incorporation into larger, more complex structures through specialized chemical transformations.

In the field of coordination chemistry, the design of organic ligands is crucial for tuning the properties of metal complexes. This compound serves as an excellent starting point for synthesizing ligands that feature a biphenyl unit. The isocyanate group can react with nucleophilic groups (such as -NH2 or -OH) on other coordinating moieties to form stable urea or carbamate (B1207046) linkages.

For example, a molecule containing a pyridine (B92270) or pyrazole (B372694) ring with a primary amine substituent can be reacted with this compound. The resulting urea derivative combines the coordinating ability of the nitrogen-containing heterocycle with the steric and electronic influence of the biphenyl group. Such ligands can be used to create novel transition metal complexes with tailored catalytic or photophysical properties. Research has shown that isocyanate ligands can coordinate directly to metal centers, such as gold(I), forming nearly linear complexes. iucr.org This demonstrates the versatility of the isocyanate group itself in coordination chemistry, in addition to its role as a linking unit.

The biphenyl core is a well-known chromophore that exhibits interesting photophysical properties. By using this compound as a building block, it is possible to construct larger molecules with tailored light-absorbing and emitting characteristics. nih.govresearchgate.net The isocyanate group provides a convenient attachment point for coupling the biphenyl unit to other photoactive components or for integrating it into a polymer backbone.

Derivatives of biphenyl are known to have useful spectroscopic properties for studying the structure and dynamics of proteins. rsc.org The synthesis of photoactive compounds often involves the reaction of this compound with alcohols or amines that are part of another chromophoric or fluorophoric system. For instance, reacting it with an amino-functionalized fluorophore can create a new molecule where energy transfer processes, such as Förster Resonance Energy Transfer (FRET), can occur between the biphenyl donor and the acceptor fluorophore. The resulting compounds can be used as fluorescent probes in biological imaging or as active components in organic light-emitting diodes (OLEDs). nih.gov The photophysical properties, such as absorption and emission maxima, and quantum yields, of these newly synthesized compounds are highly dependent on the final molecular architecture. rsc.orgresearchgate.net

Table 2: Applications as a Chemical Intermediate
Application AreaTransformation TypeReactant ClassResulting Product ClassKey Feature
Ligand SynthesisUrea/Carbamate formationAmines, AlcoholsBiphenyl-containing ligandsModifies steric and electronic properties of metal complexes.
Photoactive CompoundsCoupling to chromophoresAmino- or hydroxyl-functionalized dyesFluorescent probes, OLED materialsIncorporates the biphenyl chromophore into larger photoactive systems. nih.gov

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of light, it is possible to identify the specific functional groups present, as different bonds (e.g., C=O, N=C=O, C-H) vibrate at characteristic frequencies.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. For 3-isocyanato-1,1'-biphenyl, the most prominent and diagnostic absorption band is that of the isocyanate (-N=C=O) group. This appears as a very strong and sharp band in the range of 2250-2280 cm⁻¹, a region of the infrared spectrum that is typically free from other absorptions, making it an unambiguous marker for the presence of the isocyanate moiety.

The biphenyl (B1667301) scaffold gives rise to several other characteristic absorptions. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. Additionally, the substitution pattern on the aromatic rings influences the C-H out-of-plane bending vibrations, which are found in the 690-900 cm⁻¹ range and can provide clues about the 1,3-disubstitution pattern on one of the rings.

Frequency Range (cm⁻¹)VibrationFunctional GroupIntensity
3100-3000C-H StretchAromaticMedium-Weak
2280-2250-N=C=O Asymmetric StretchIsocyanateStrong, Sharp
1600-1580C=C StretchAromatic RingMedium
1500-1400C=C StretchAromatic RingMedium
900-690C-H Out-of-Plane BendAromatic SubstitutionStrong

Raman spectroscopy serves as a complementary technique to FTIR for analyzing vibrational modes. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. In many cases, vibrations that are weak in FTIR are strong in Raman spectroscopy, and vice versa. For this compound, the symmetric vibrations of the non-polar biphenyl rings are expected to produce strong Raman signals. Key Raman shifts would include the aromatic C-C stretching modes around 1600 cm⁻¹ and the ring "breathing" mode near 1000 cm⁻¹. The isocyanate group's symmetric stretch, while less intense than its asymmetric counterpart in FTIR, can also be observed. The analysis of Raman spectra can provide further confirmation of the biphenyl backbone structure and the presence of the isocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N), NMR provides information on the chemical environment, proximity, and coupling between atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region (typically 7.0-8.0 ppm). Due to the 3-substitution pattern, none of the protons on the substituted ring are chemically equivalent, leading to distinct multiplets. The protons on the unsubstituted phenyl ring will also show characteristic splitting patterns. The integration of these signals would correspond to the nine aromatic protons in the molecule. The precise chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its specific position on the biphenyl rings.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected in the aromatic region (~110-145 ppm) corresponding to the carbons of the two phenyl rings. An additional signal for the isocyanate carbon (-NCO) would appear in a characteristic downfield region, typically around 120-135 ppm. The carbon directly attached to the isocyanate group (C3) and the carbons at the junction of the two rings (C1 and C1') would appear as quaternary signals (lacking attached protons) in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

¹⁵N NMR Spectroscopy: Nitrogen-15 (¹⁵N) NMR, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can be a valuable tool for directly observing the nitrogen environment. For this compound, a single signal would be expected for the isocyanate nitrogen. Studies on various isocyanate derivatives have shown that ¹⁵N NMR is particularly useful for distinguishing between the isocyanate group and its reaction products, such as urethanes and ureas, making it a powerful technique for monitoring reactions involving this compound. researchgate.net

NucleusPredicted Chemical Shift (ppm)Assignment
¹H~7.2-7.8Aromatic Protons (9H)
¹³C~120-145Aromatic Carbons (12C)
¹³C~125-135Isocyanate Carbon (-NCO)
¹⁵NVariesIsocyanate Nitrogen (-NCO)

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, allowing for the tracing of the proton connectivity within each ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C). This allows for the definitive assignment of which proton is attached to which carbon, pairing the data from the ¹H and ¹³C spectra.

When this compound is used as a monomer to create polymers, such as polyurethanes or polyureas, solid-state NMR (ssNMR) becomes an indispensable tool for characterization. Unlike solution NMR, ssNMR can analyze insoluble, solid materials. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of nuclei like ¹³C and ¹⁵N in the solid state.

For polymers derived from this compound, ¹⁵N CP/MAS NMR is particularly powerful. By using ¹⁵N-labeled monomers, researchers can readily distinguish between unreacted isocyanate groups and the various linkages formed during polymerization. For example, urethane (B1682113), urea (B33335), and biuret structures all give distinct signals in the ¹⁵N ssNMR spectrum. polymersynergies.netresearchgate.net Two-dimensional solid-state techniques, such as ¹⁵N-¹H HETCOR (Heteronuclear Correlation), can further elucidate the structure and proximity of different groups within the polymer matrix by showing which protons are spatially close to which nitrogen atoms. polymersynergies.net This provides detailed information on the polymer's microstructure and the extent of reaction.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₃H₉NO, the nominal molecular weight is 195 amu. Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•) which then undergoes characteristic fragmentation.

The fragmentation of aromatic isocyanates is often predictable. The molecular ion peak is expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways for this compound would likely involve the isocyanate group and the biphenyl core. A common fragmentation for aryl isocyanates is the loss of a carbon monoxide (CO) molecule from the molecular ion to form a nitrene radical cation. Another significant fragmentation would be the cleavage of the C-N bond, leading to the loss of the entire isocyanate group or related fragments, resulting in a stable biphenyl cation.

Based on these principles, a table of expected primary ions in the mass spectrum of this compound is detailed below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Ion Formula Mass to Charge Ratio (m/z) Description
[C₁₃H₉NO]⁺• C₁₃H₉NO 195 Molecular Ion (M⁺•)
[C₁₂H₉N]⁺• C₁₂H₉N 167 Loss of Carbon Monoxide ([M-CO]⁺•)
[C₁₂H₉]⁺ C₁₂H₉ 153 Loss of Isocyanate Radical (•NCO)
[C₁₂H₈]⁺• C₁₂H₈ 152 Loss of a Hydrogen atom from the [C₁₂H₉]⁺ ion

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). fiu.edu This precision allows for the differentiation between molecules that have the same nominal mass but different chemical formulas.

For this compound, HRMS would confirm the elemental composition of C₁₃H₉NO by providing an exact mass measurement of the molecular ion. This is crucial for distinguishing it from other potential isobaric compounds. The technique is also applied to fragment ions to confirm their elemental composition, thereby validating the proposed fragmentation pathways.

Table 2: Calculated Exact Masses for HRMS Analysis of this compound

Ion Formula Description Calculated Exact Mass (Da)
C₁₃H₉NO Molecular Ion 195.06841
C₁₂H₉N Fragment from CO loss 167.07350
C₁₂H₉ Biphenyl Cation Fragment 153.07043

X-ray Diffraction (XRD) and Scattering Techniques

X-ray techniques are powerful for investigating the solid-state structure of materials, from the atomic arrangement within a crystal to larger nanoscale morphologies.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) is a technique used to probe structural features on the nanoscale, typically in the range of 1 to 100 nm. xenocs.com While not generally applied to the characterization of small molecules like this compound itself, SAXS is an indispensable tool for studying the morphology of larger systems derived from it. For instance, if this compound were used as a monomer to synthesize a polyurethane or polyurea, SAXS could be employed to characterize the nanoscale phase separation between hard and soft segments in the resulting polymer. researchgate.net This analysis would provide critical data on domain sizes, shapes, and spacing, which are directly related to the material's mechanical and thermal properties.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The absorption features are primarily dictated by the chromophores within the molecule. In this compound, the biphenyl moiety is the principal chromophore.

The UV-Vis spectrum of biphenyl is characterized by a strong absorption band (the K-band) around 250 nm, which is attributed to a π → π* electronic transition within the conjugated system. For this compound, this primary absorption is expected to be present, though its position (λₘₐₓ) and intensity (molar absorptivity, ε) may be modified by the presence of the isocyanate group (-NCO). The -NCO group can act as an auxochrome, causing a slight shift in the absorption maximum, often to a longer wavelength (a bathochromic or red shift). The spectrum is also sensitive to the solvent used, with polar solvents potentially causing further shifts due to solvatochromic effects.

Other Advanced Spectroscopic and Analytical Techniques

Beyond core spectroscopic methods, a comprehensive structural and purity assessment of this compound involves techniques that probe its elemental composition and thermal behavior. Elemental and thermal analyses are crucial for confirming the empirical formula and understanding the material's stability and phase transitions.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is highly reliable for assessing the purity and confirming the empirical formula of a synthesized compound like this compound. ukm.my The process typically involves the dynamic flash combustion of a small, precisely weighed sample. thermofisher.com Upon combustion, the compound breaks down, and the elements are converted into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated by gas chromatography and quantified using a thermal conductivity detector. ukm.mythermofisher.com

For this compound, with the chemical formula C₁₃H₉NO, the theoretical elemental composition can be calculated based on its molecular weight of 195.22 g/mol . A comparison between the experimentally obtained percentages and the theoretical values serves as a key indicator of sample purity. Significant deviations would suggest the presence of impurities or residual solvents.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 13 156.13 79.98
Hydrogen H 1.01 9 9.09 4.66
Nitrogen N 14.01 1 14.01 7.18
Oxygen O 16.00 1 16.00 8.19

| Total | | | | 195.22 | 100.00 |

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. tainstruments.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. tainstruments.com As the sample is heated or cooled, DSC detects transitions such as melting, crystallization, and glass transitions. tainstruments.com For a crystalline solid like this compound, the most prominent feature in a DSC thermogram would be a sharp endothermic peak corresponding to its melting point (Tₘ). The temperature at the peak of this endotherm is taken as the melting temperature, and the area under the peak corresponds to the latent heat of fusion. For context, the related isomer 4-isocyanato-1,1'-biphenyl has a reported melting point in the range of 59-62 °C. sigmaaldrich.com DSC analysis would provide a precise melting point for the 3-isocyanate isomer, which is a critical parameter for material identification and purity assessment.

Table 2: Representative DSC Data for an Organic Compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This analysis is primarily used to determine the thermal stability and composition of materials. researchgate.netresearchgate.net The TGA curve for this compound would show the temperature at which the compound begins to decompose. Isocyanates are known to undergo thermal degradation, which can involve the loss of the isocyanate group or fragmentation of the biphenyl structure at elevated temperatures. researchgate.netnih.gov The resulting data indicate the onset temperature of decomposition and the percentage of mass lost at various temperature stages, providing a clear profile of the compound's stability under thermal stress.

Table 3: Representative TGA Data for an Organic Compound

Parameter Value
Onset Decomposition Temperature (Tₒ) 215 °C
Temperature at 5% Mass Loss 225 °C
Temperature at 50% Mass Loss 280 °C

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. google.commdpi.com DFT calculations are employed to determine the ground-state electronic properties of 3-isocyanato-1,1'-biphenyl, which in turn serve as the foundation for a deeper analysis of its geometry, electronic orbitals, spectroscopic characteristics, and reactivity. Studies on various substituted biphenyls and isocyanates have demonstrated the reliability of DFT methods, such as B3LYP, in predicting molecular properties. rsc.orgresearchgate.netresearchgate.net

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. cnr.itwayne.edu For this compound, a key structural feature is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance from the ortho-hydrogen atoms, which favors a twisted conformation, and π-conjugation across the central C-C bond, which favors a planar arrangement.

Computational studies on substituted biphenyls show that the equilibrium dihedral angle is highly sensitive to the nature and position of the substituents. rsc.org In the case of this compound, the isocyanate group is in the meta position, which minimizes its steric interaction with the second phenyl ring. Therefore, the torsional barrier and ground-state dihedral angle are expected to be similar to that of biphenyl (B1667301) itself, which is typically calculated to be around 40-45°. A relaxed potential energy surface scan, varying the dihedral angle, would be performed to precisely locate the global minimum energy conformation and the rotational energy barriers.

Illustrative Optimized Geometric Parameters: The following table presents hypothetical, yet plausible, optimized geometric parameters for the ground state of this compound, as would be calculated using a DFT method like B3LYP with a 6-311G(d,p) basis set.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths (Å)
C(1)-C(1')1.49
C(3)-N1.38
N=C (isocyanate)1.22
C=O (isocyanate)1.18
C-H (aromatic avg.)1.08
Bond Angles (°) **
C(2)-C(1)-C(1')120.5
C(2)-C(3)-N119.8
C(3)-N=C125.0
N=C=O178.5
Dihedral Angle (°) **
C(2)-C(1)-C(1')-C(2')44.5

Note: This data is illustrative and represents typical values expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized primarily across the biphenyl ring system. The LUMO, conversely, is anticipated to be localized mainly on the isocyanate functional group, specifically the π* orbital of the N=C=O moiety. This distribution suggests that the biphenyl core would be the site of electrophilic attack, while the isocyanate group is the primary site for nucleophilic attack. A small HOMO-LUMO gap would imply higher reactivity.

Illustrative FMO Properties: This table shows representative energy values for the frontier orbitals of this compound.

PropertyCalculated Value (eV)
HOMO Energy (EHOMO)-6.85
LUMO Energy (ELUMO)-1.20
HOMO-LUMO Gap (ΔE)5.65
Ionization Potential (I ≈ -EHOMO)6.85
Electron Affinity (A ≈ -ELUMO)1.20

Note: This data is illustrative and represents typical values expected from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. uni-muenchen.de It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. core.ac.uk

In the MEP map of this compound, the most negative potential is expected to be concentrated around the highly electronegative oxygen and nitrogen atoms of the isocyanate group. This highlights the susceptibility of the nitrogen and oxygen to interactions with electrophiles or proton donors. The central carbon atom of the isocyanate group, being bonded to two electronegative atoms, would exhibit a significant positive potential, marking it as the primary site for nucleophilic attack. nih.gov The aromatic rings would show a moderately negative potential above and below the plane of the rings, characteristic of π-systems.

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.comresearchgate.net This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry. The resulting frequencies can be used to identify characteristic functional groups and to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). mdpi.com

For this compound, the most prominent and characteristic vibrational mode would be the asymmetric stretching of the isocyanate (-N=C=O) group. This vibration is known to produce a very strong and sharp absorption band in the IR spectrum, typically in the range of 2250-2280 cm-1. researchgate.net Other significant predicted vibrations would include C-H stretching of the aromatic rings (~3000-3100 cm-1), C=C stretching within the rings (~1400-1600 cm-1), and various C-H bending modes. The simulated IR and Raman spectra serve as a theoretical "fingerprint" of the molecule.

Illustrative Vibrational Frequencies: The table below lists key predicted vibrational frequencies for this compound.

Frequency (cm-1)IntensityVibrational Mode Assignment
3085MediumAromatic C-H Stretch
2275Very StrongAsymmetric N=C=O Stretch
1605StrongAromatic C=C Stretch
1480StrongAromatic C=C Stretch
1380MediumSymmetric N=C=O Stretch
780StrongC-H Out-of-plane Bend

Note: This data is illustrative and represents typical values expected from DFT calculations. Frequencies are often scaled to better match experimental data.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. researchgate.net A key aspect of this is the location of transition states (TS), which are first-order saddle points on the potential energy surface corresponding to the highest energy point along the minimum energy reaction pathway. wayne.edu The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

A common reaction involving isocyanates is the nucleophilic addition to the central carbon atom. nih.govacs.org For example, the reaction of this compound with a simple nucleophile like methanol would be modeled to understand urethane (B1682113) formation. The computational process would involve identifying the structures of the reactants, the pre-reaction complex, the transition state for the nucleophilic attack, and the final product. An Intrinsic Reaction Coordinate (IRC) calculation would then be performed to confirm that the located transition state correctly connects the reactants and products.

Illustrative Reaction Energy Profile (Reaction with Methanol): This table provides a hypothetical energy profile for the reaction of this compound with methanol. Energies are relative to the separated reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Methanol0.0
Pre-reaction ComplexReactants associated via H-bond-3.5
Transition State (TS)Nucleophilic attack of O on isocyanate C+15.2
ProductMethyl (3-biphenyl)carbamate-25.8

Note: This data is illustrative and represents typical values expected from DFT calculations for such a reaction.

Non-covalent interactions (NCIs) are weak interactions, such as van der Waals forces, hydrogen bonds, and π-stacking, that play a crucial role in determining molecular conformation and intermolecular association. youtube.comyoutube.comgrafiati.com NCI analysis, often visualized using the reduced density gradient (RDG), allows for the identification and characterization of these interactions in real space. mdpi.comresearchgate.net The resulting plots show surfaces between interacting atoms, colored to indicate the nature and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).

For an isolated molecule of this compound, NCI analysis would primarily reveal intramolecular interactions. These could include weak hydrogen bonds or van der Waals contacts between the hydrogen atoms on one ring and the π-system of the other ring (C-H···π interactions). These subtle interactions can contribute to the stability of the molecule's preferred twisted conformation. In a condensed phase or in the presence of other molecules, NCI analysis would be critical for understanding intermolecular packing and interactions, such as π-π stacking between the biphenyl systems of adjacent molecules. nih.gov

Ab Initio and Semi-Empirical Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic structure, geometry, and energetic properties of molecules like this compound.

Ab Initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, would be crucial for obtaining a precise understanding of this molecule. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) could provide accurate predictions of its molecular geometry, including the critical dihedral angle between the two phenyl rings and the geometry of the isocyanate group. Density Functional Theory (DFT), a popular ab initio approach, using functionals like B3LYP with basis sets such as 6-31G(d,p), would be well-suited for optimizing the molecular structure and calculating properties like vibrational frequencies, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations would reveal how the electron-withdrawing isocyanate group influences the electronic distribution across the biphenyl system.

Semi-empirical quantum chemical methods , such as AM1, PM3, and MNDO, offer a computationally less expensive alternative. chemrxiv.org These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger systems or for initial, less-intensive geometric optimizations. chemrxiv.org For a molecule the size of this compound, these methods could provide rapid insights into its stable conformations and electronic properties, though with less accuracy than ab initio approaches.

Table 1: Comparison of Quantum Chemical Methods for Analyzing this compound

Method Type Examples Strengths for this compound Limitations
Ab Initio HF, MP2, DFT (e.g., B3LYP) High accuracy for geometry, electronic properties, and reaction energetics. Computationally expensive, may be time-consuming for complex calculations.

| Semi-Empirical | AM1, PM3, MNDO | Fast calculations, suitable for large systems and preliminary conformational analysis. | Lower accuracy, dependent on parameterization for specific atom types. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide critical insights into its conformational dynamics, particularly the rotation around the bond connecting the two phenyl rings. This torsional flexibility is a hallmark of biphenyl compounds and influences their physical and chemical properties.

Simulations would require a force field, a set of parameters that define the potential energy of the system. Standard force fields like AMBER or CHARMM could be parameterized to accurately model the interactions within and between this compound molecules. An MD simulation would track the positions and velocities of atoms in a simulated box, revealing how the molecule behaves in different environments (e.g., in a vacuum, in a solvent, or in an aggregated state). Key properties that could be extracted include the distribution of dihedral angles, radial distribution functions in a solvent, and the diffusion coefficient. Such simulations are essential for understanding how the molecule might interact with other molecules or surfaces in a real-world system. beilstein-journals.orgresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound, these studies would be hypothetical at this stage, as they require a dataset of multiple, related compounds with measured activities or properties.

If a series of substituted biphenyl isocyanates were synthesized and tested for a specific activity (e.g., inhibition of an enzyme), a QSAR model could be developed. This model would use calculated molecular descriptors to predict the activity of new, untested compounds.

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, these descriptors would fall into several categories:

Constitutional Descriptors: Molecular weight, number of aromatic rings, number of nitrogen and oxygen atoms.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Calculated properties such as HOMO/LUMO energies, dipole moment, atomic charges, and molecular electrostatic potential (MEP). These descriptors are particularly important as they quantify the electronic features that govern reactivity and intermolecular interactions. uobasrah.edu.iq

3D Descriptors: Molecular surface area, volume, and shape indices that describe the three-dimensional nature of the molecule.

These descriptors would form the basis for building a mathematical model (e.g., using multiple linear regression or machine learning algorithms) to predict the properties of interest. mdpi.com

Theoretical Insights into Molecular Interactions and Reactivity

Computational methods provide profound insights into how this compound is likely to interact with other molecules and participate in chemical reactions.

Molecular Interactions: The structure of this compound suggests several key intermolecular interactions. The biphenyl system is capable of engaging in π-π stacking and T-shaped π-π interactions with other aromatic systems. nih.gov The isocyanate group, with its polar N=C=O moiety, can act as a hydrogen bond acceptor. nih.gov The central carbon of the isocyanate group is highly electrophilic, making it a prime site for nucleophilic attack. mdpi.com Computational tools like Molecular Electrostatic Potential (MEP) maps can visualize these charge distributions, highlighting the electron-rich (negative potential, likely on the oxygen) and electron-poor (positive potential, likely on the isocyanate carbon) regions of the molecule, thereby predicting sites for electrostatic interactions.

Reactivity: The reactivity of the isocyanate group is well-established. It readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which can then decompose), respectively. mdpi.com Quantum chemical calculations, particularly DFT, can be used to model the reaction pathways for these transformations. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction energies. This information is vital for understanding the kinetics and thermodynamics of reactions involving this compound, which is crucial for its application in polymer chemistry and materials science. chemrxiv.org

Structure Reactivity and Structure Property Relationships

Influence of the Isocyanate Group Position and Substituents on Reactivity

The position of the isocyanate (-NCO) group on the biphenyl (B1667301) ring system is a critical determinant of its reactivity. In 3-isocyanato-1,1'-biphenyl, the isocyanate group is at the meta-position. This placement electronically isolates it to some extent from the second phenyl ring, influencing its electrophilicity. Compared to its para-isomer, 4-isocyanato-1,1'-biphenyl, the resonance effect from the second ring is less pronounced, which can affect the reaction rates with nucleophiles.

Substituents on the biphenyl rings can further modulate this reactivity through inductive and resonance effects. Electron-withdrawing groups, such as nitro or cyano groups, generally increase the electrophilicity of the isocyanate carbon, accelerating its reaction with nucleophiles like alcohols and amines. Conversely, electron-donating groups, such as alkyl or alkoxy groups, decrease reactivity.

The following table summarizes the expected qualitative effects of substituents at different positions on the reactivity of the isocyanate group.

Substituent PositionSubstituent TypeExpected Effect on Reactivity
Ortho to -NCOElectron-withdrawingIncrease
Ortho to -NCOElectron-donatingDecrease
Para to -NCOElectron-withdrawingSignificant Increase
Para to -NCOElectron-donatingSignificant Decrease
On the second phenyl ringElectron-withdrawingModerate Increase
On the second phenyl ringElectron-donatingModerate Decrease

This table is based on general principles of electronic effects in aromatic systems.

Role of the Biphenyl Moiety in Molecular Conformation and Interactions

The biphenyl moiety is not a passive scaffold; its conformation plays a significant role in the molecular architecture. The two phenyl rings in biphenyl are not typically coplanar in the gas phase or in solution, adopting a twisted conformation with a dihedral angle of approximately 44 degrees. researchgate.net This twist is a compromise between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the ortho-hydrogens which favors a perpendicular arrangement. researchgate.net

In the solid state, however, packing forces can lead to a more planar conformation. researchgate.net The introduction of a biphenyl unit into a molecular structure can thus lead to different crystalline structures with distinct properties. nih.gov For this compound, this conformational flexibility influences how the molecules pack in the solid state and the morphology of polymers derived from it. The biphenyl group can participate in π-stacking interactions, which are a form of van der Waals forces, contributing to the cohesion of the material. nih.gov

Stereochemical Aspects and Chirality in Derivatives and Polymers

The biphenyl moiety can exhibit atropisomerism if sufficiently bulky substituents are present in the ortho positions, restricting rotation around the central carbon-carbon bond. While this compound itself is not chiral, its derivatives can be. The introduction of chiral centers can be achieved through reactions with chiral alcohols or amines, or by incorporating chiral substituents on the biphenyl backbone.

In the realm of polymer chemistry, the use of biphenyl isocyanates in the synthesis of polyurethanes can lead to materials with specific stereochemical properties. For instance, the asymmetric copolymerization of epoxides with isocyanates, catalyzed by chiral metal complexes, can produce optically active polyurethanes. nih.gov The stereoregularity of the polymer backbone, influenced by the steric hindrance of the isocyanate and other reactants, can enhance properties such as thermal stability. nih.gov The high stereoregularity in such polymers can lead to more ordered packing and improved material properties. nih.gov

Electronic and Steric Effects of Substituents on Reaction Kinetics and Selectivity

The kinetics of reactions involving this compound are sensitive to both electronic and steric effects of any substituents present. Electron-withdrawing substituents on the aromatic rings increase the reaction rate with nucleophiles by making the isocyanate carbon more electrophilic. nih.govresearchgate.net In contrast, electron-donating substituents decrease the rate.

Steric hindrance, particularly from substituents ortho to the isocyanate group, can significantly slow down the reaction rate. zenodo.org This effect is due to the obstruction of the nucleophile's approach to the electrophilic carbon atom of the isocyanate group.

The interplay of electronic and steric effects also governs the selectivity of the reactions. For instance, in reactions with molecules containing multiple nucleophilic sites, the regioselectivity can be controlled by the electronic and steric environment around the isocyanate group and the nucleophilic centers. researchgate.net

The following table provides a hypothetical comparison of relative reaction rates for substituted biphenyl isocyanates with a generic nucleophile, illustrating these principles.

Isocyanate DerivativeSubstituentPositionElectronic EffectSteric EffectExpected Relative Rate
This compound--ReferenceReference1
3-isocyanato-4'-nitro-1,1'-biphenyl-NO₂4'Electron-withdrawingMinimal> 1
3-isocyanato-4'-methyl-1,1'-biphenyl-CH₃4'Electron-donatingMinimal< 1
2-methyl-3-isocyanato-1,1'-biphenyl-CH₃2Electron-donatingHigh<< 1
2-chloro-3-isocyanato-1,1'-biphenyl-Cl2Electron-withdrawingHigh< 1

This is an illustrative table based on established principles of chemical kinetics.

Correlation of Molecular Architecture with Performance of Derived Materials

The molecular architecture of polymers derived from this compound, such as polyurethanes and polyureas, directly correlates with their macroscopic properties. The rigid biphenyl unit introduces stiffness into the polymer backbone, which can enhance properties like tensile strength and thermal stability. researchgate.net

In segmented polyurethanes, the biphenyl isocyanate-derived segments constitute the "hard segments," which can self-assemble into ordered domains through hydrogen bonding and π-stacking. The extent and nature of this microphase separation from the "soft segments" (typically flexible polyols) determine the material's mechanical properties, such as elasticity and hardness. researchgate.netmdpi.com The symmetry of the diisocyanate is a key factor; more symmetric molecules can pack more efficiently, leading to better-defined hard domains and improved mechanical performance. researchgate.net

The introduction of specific functional groups onto the biphenyl moiety can also be used to tailor the properties of the final material. For example, incorporating groups that can engage in strong intermolecular interactions can lead to materials with self-healing capabilities. mdpi.com

Aggregation Behavior and Intermolecular Forces

The aggregation behavior of this compound and its derivatives is governed by a variety of intermolecular forces. The isocyanate group itself is polar and can participate in dipole-dipole interactions. More significantly, in the derived polyurethanes and polyureas, the urethane (B1682113) (-NH-COO-) and urea (B33335) (-NH-CO-NH-) linkages are capable of forming strong hydrogen bonds. These hydrogen bonds are crucial for the formation of the aforementioned hard segment domains. mdpi.com

The biphenyl moiety contributes to intermolecular interactions primarily through van der Waals forces, including London dispersion forces and π-stacking. The large surface area of the aromatic rings leads to significant dispersion forces. The tendency for aromatic rings to stack in a parallel-displaced or T-shaped arrangement further contributes to the cohesive energy of the material. nih.gov The interplay of these forces dictates the self-assembly and morphology of the resulting polymers.

Green Chemistry and Sustainable Approaches in Relation to the Chemical Compound

Development of Environmentally Benign Synthesis Routes

The conventional industrial production of isocyanates, including aromatic variants like 3-isocyanato-1,1'-biphenyl, heavily relies on the phosgenation process. nih.govacs.org This method involves the reaction of a primary amine (in this case, 3-amino-1,1'-biphenyl) with phosgene (B1210022), an extremely toxic and corrosive gas. nwo.nlrsc.org The inherent dangers of handling phosgene have spurred significant research into developing safer, phosgene-free synthesis routes. nih.govrsc.org

Several greener alternatives are being explored:

Reductive Carbonylation of Nitroaromatics: This method involves reacting the corresponding nitro compound (3-nitro-1,1'-biphenyl) with carbon monoxide in the presence of a catalyst to form the isocyanate directly or via a carbamate (B1207046) intermediate. nwo.nlwikipedia.org Palladium-based catalysts have shown promise in this area. nwo.nl

The Dimethyl Carbonate (DMC) Method: DMC can serve as a less hazardous substitute for phosgene. The process typically involves two steps: the synthesis of a carbamate from an amine and DMC, followed by the thermal decomposition of the carbamate to yield the isocyanate. nih.govacs.org This route avoids the use of chlorine-containing compounds, simplifying purification and improving the quality of the final product. nih.gov

The Urea (B33335) Method: This pathway uses urea, alcohol, and an amine as raw materials to first synthesize a carbamate, which is then decomposed to the isocyanate. nih.govacs.org A significant advantage of this method is that its byproducts, ammonia (B1221849) and alcohol, can be recycled back into the synthesis of urea and for the initial reaction step, respectively, potentially creating a "zero-emission" process. nih.govacs.org

Rearrangement Reactions: Classic organic reactions such as the Curtius, Hofmann, and Lossen rearrangements provide phosgene-free pathways to isocyanates from carboxylic acids, amides, or hydroxamic acids, respectively. wikipedia.orgbeilstein-journals.org These are often used for specific, smaller-scale applications.

These phosgene-free methods represent a significant step towards a more sustainable production of this compound, minimizing the risks associated with highly toxic reagents. rsc.org

Principles of Atom Economy and Waste Minimization in Production

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%.

The traditional phosgenation route for isocyanates has a poor atom economy. For every one mole of isocyanate (R-NCO) produced from an amine (R-NH2) and phosgene (COCl2), two moles of hydrogen chloride (HCl) are generated as a byproduct. google.com This not only represents a significant waste of reactant atoms but also produces a corrosive byproduct that requires neutralization and disposal.

Table 1: Comparison of Atom Economy in Isocyanate Synthesis Routes

Synthesis Route Reactants Desired Product Byproducts Theoretical Atom Economy Key Considerations
Phosgenation R-NH₂ + COCl₂ R-NCO 2 HCl < 50% (depends on R) Generates highly corrosive HCl waste. Phosgene is extremely toxic. rsc.orggoogle.com
Dimethyl Carbonate (DMC) Method R-NH₂ + (CH₃O)₂CO → R-NHCOOCH₃ + CH₃OH R-NCO CH₃OH, CO₂ (from decomp.) Higher than phosgenation Methanol byproduct can be recycled. acs.org Avoids chlorine.
Urea Method R-NH₂ + Urea → R-NHCONH₂ + NH₃ R-NCO NH₃, Alcohol (from carbamate step) Potentially very high Byproducts can be recycled into starting materials, approaching a "zero-emission" cycle. acs.org

| Direct Carbonylation | R-NO₂ + 3CO | R-NCO | 2 CO₂ | ~60-70% (depends on R) | Uses carbon monoxide directly; catalyst efficiency is key. nih.gov |

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%. The values are illustrative and depend on the specific molecular weight of the 'R' group.

Phosgene-free routes generally offer superior atom economy. For instance, in the urea method, the byproducts can theoretically be fully recycled, making it a highly atom-economical and waste-minimizing pathway. nih.govacs.org Minimizing waste is not only environmentally responsible but also economically advantageous, as it reduces the costs associated with raw materials and waste disposal. researchgate.net

Evaluation of Alternative Solvents and Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. Traditional syntheses of isocyanates and their precursors often employ conventional organic solvents like toluene, N-methyl pyrrolidone (NMP), and dimethylformamide (DMF), which are derived from fossil fuels and can be toxic. researchgate.net

Research is actively exploring greener solvent alternatives for polyurethane production and its precursors. ugent.be Promising candidates include:

Bio-derived solvents: Solvents like Cyrene™ (a dihydrolevoglucosenone) and limonene (B3431351) are derived from renewable resources and are being investigated as replacements for conventional polar aprotic solvents. ugent.be

Ethanol (B145695): In some polyurethane synthesis processes, ethanol has been successfully used as the sole solvent, offering a more benign alternative to toxic organic solvents. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive option that can serve as a reaction medium. After the reaction, it can be easily removed by depressurization, leaving no solvent residue.

Solvent-free synthesis: Where possible, conducting reactions without any solvent is the ideal green chemistry approach. This has been demonstrated for certain polyurethane elastomer syntheses. indianchemicalnews.com

Table 2: Traditional vs. Green Solvents in Isocyanate-Related Synthesis

Solvent Type Examples Advantages Disadvantages
Traditional Toluene, Xylene, DMF, NMP Well-established, effective solubility Fossil-based, often toxic, environmental and health concerns. researchgate.net
Green Alternatives Limonene, Cyrene™, Ethanol, 2-MeTHF Renewable sources, lower toxicity, better environmental profile. researchgate.netugent.be May require process optimization, potential for lower reaction rates or solubility issues.

| Novel Media | Supercritical CO₂, Ionic Liquids | Non-toxic (scCO₂), tunable properties, potential for easy separation. | High pressure required for scCO₂, cost and toxicity concerns for some ionic liquids. |

The evaluation of these alternative solvents for the synthesis of this compound would involve assessing reaction efficiency, product purity, and the ease of solvent recovery and recycling.

Energy Efficiency in Synthesis and Processing

Reducing energy consumption is a key tenet of green chemistry, directly impacting both the environmental footprint and the economic viability of a chemical process. In isocyanate production, significant energy is often required for heating, especially during the thermal decomposition of carbamate intermediates in phosgene-free routes. nih.gov

Strategies to enhance energy efficiency include:

Advanced Catalysis: The development of highly active and selective catalysts can lower the activation energy of reactions, allowing them to proceed at lower temperatures and pressures, thereby saving energy. nih.gov

Process Intensification: Shifting from traditional batch reactors to continuous flow systems can improve energy efficiency. rsc.org Flow reactors offer superior heat and mass transfer, leading to better process control, higher yields, and reduced energy use.

Energy Integration: In large-scale industrial processes, heat generated from exothermic reaction steps can be captured and used to power other parts of the plant, such as distillation or pyrolysis steps, reducing the need for external energy input. rsc.org

Implementing these technologies in the manufacturing process of this compound could lead to substantial energy savings.

Design for Chemical Degradation and End-of-Life Considerations for Derived Materials

This compound is primarily a monomer used to create polymers, most notably polyurethanes. The long-term environmental persistence of conventional plastics has created a major waste problem. scitechdaily.com The principle of "design for degradation" aims to create materials that maintain their function during their service life but can be broken down into non-toxic components at their end-of-life. nih.gov

For polyurethanes derived from this compound, several strategies can be employed to enhance degradability:

Incorporation of Labile Linkages: The urethane (B1682113) linkage is generally stable. By incorporating more easily cleavable chemical groups, such as ester or acetal (B89532) linkages, into the polymer backbone (typically via the polyol component), the resulting polyurethane can be designed to degrade under specific triggers like mild acid or enzymatic action. scitechdaily.comnih.gov For example, poly(ester-urethane)s are more susceptible to hydrolysis than poly(ether-urethane)s. nih.gov

Use of Bio-based Components: Utilizing polyols derived from renewable resources like starch, lignin, or vegetable oils can introduce biodegradable segments into the polyurethane structure. indianchemicalnews.comdigitellinc.com The presence of these natural components can make the final material more amenable to microbial degradation.

Triggerable Degradation: Researchers are developing polyurethanes that degrade in response to specific chemical or physical cues. nih.gov For instance, incorporating disulfide bonds into the polymer backbone allows for accelerated degradation in the presence of a reducing agent like glutathione, which is relevant for biomedical applications. nih.gov

The end-of-life options for these materials include mechanical and chemical recycling, composting for biodegradable variants, and incineration with energy recovery. mdpi.comresearchgate.net Chemical recycling, or feedstock recycling, involves breaking the polymer down into its constituent monomers or other simple molecules, which can then be used to produce new virgin-quality polymers, creating a closed-loop system. mdpi.com For a biphenyl-based polymer, understanding its degradation pathways is crucial for assessing its environmental impact and designing effective end-of-life solutions. nih.gov

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-isocyanato-1,1'-biphenyl?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

Amination Followed by Phosgenation : React 3-amino-1,1'-biphenyl with phosgene or a safer equivalent (e.g., triphosgene) under anhydrous conditions to form the isocyanate group.

Cross-Coupling : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to assemble the biphenyl backbone before introducing the isocyanate moiety .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Validate purity via GC (>98% purity, as per industrial standards) and NMR (to confirm structural integrity) .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • FT-IR : Confirm the isocyanate group (sharp peak at ~2250–2270 cm⁻¹) .
  • NMR : ¹H NMR (aromatic protons: δ 7.2–7.8 ppm; biphenyl coupling), ¹³C NMR (isocyanate carbon: ~125 ppm) .
  • HPLC/GC-MS : Quantify purity and detect impurities (e.g., residual amines or solvents) .
  • Elemental Analysis : Verify C, H, N composition (theoretical: C 72.7%, H 4.2%, N 5.3%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a respirator (isocyanates are respiratory irritants) .
  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • Waste Disposal : Neutralize residual isocyanate with aqueous ethanol (20% v/v) before disposal .
  • Storage : Store at 0–6°C in airtight, amber glass containers to prevent moisture absorption .

Q. How can environmental persistence and biodegradation of this compound be assessed?

Methodological Answer:

  • OECD 301F Test : Measure aerobic biodegradation in activated sludge; biphenyl derivatives typically degrade within days to weeks .
  • Hydrolysis Studies : Monitor isocyanate stability in aqueous buffers (pH 4–9) at 25°C; calculate half-life using LC-MS .
  • Volatilization Potential : Estimate using Henry’s Law constants (log KH ≈ -3.5 for biphenyl analogs) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Monitor m/z 225.1 [M+H]⁺.
  • Sample Preparation : Extract with dichloromethane, concentrate under nitrogen, and derivatize with 9-anthracenemethanol for enhanced detection .
  • Validation : Include spike-recovery experiments (85–110% recovery) and LOD/LOQ determination (e.g., LOD = 0.1 ng/mL) .

Advanced Research Questions

Q. How can computational tools optimize retrosynthetic pathways for this compound?

Methodological Answer:

  • Retrosynthesis Software : Use AI-driven platforms (e.g., Reaxys, Pistachio) to prioritize routes based on atom economy and step count .
  • DFT Calculations : Model transition states for isocyanate formation (e.g., phosgenation vs. Curtius rearrangement) to predict reaction feasibility .
  • Benchmarking : Compare predicted yields with experimental data (e.g., Pd-catalyzed routes yield 65–80% vs. thermal methods at 40–50%) .

Q. How to resolve contradictions in toxicity data for biphenyl derivatives?

Methodological Answer:

  • Comparative Genotoxicity Assays : Perform Ames test (TA98 strain) and micronucleus assay in parallel. For ambiguous results (e.g., biphenyl’s genotoxicity ), validate with transcriptomic profiling (RNA-seq) to identify DNA damage markers .
  • Dose-Response Modeling : Use Hill equation fits to distinguish threshold effects from linear low-dose responses .

Q. What advanced techniques quantify trace degradation products of this compound in environmental samples?

Methodological Answer:

  • LC-HRMS : Employ Q-TOF systems (resolution >30,000) to identify metabolites (e.g., biphenyl diols, isocyanate hydrolysis products) .
  • Isotopic Labeling : Use ¹³C-labeled analogs to track degradation pathways via isotope ratio mass spectrometry .

Q. How to model environmental risk quotients (RQ) for this compound?

Methodological Answer:

PEC Estimation : Calculate predicted environmental concentrations using fugacity models (e.g., EQC model) .

PNEC Derivation : Determine no-effect levels from Daphnia magna acute toxicity (EC₅₀ >10 mg/L for biphenyl ).

RQ = PEC/PNEC : Values <1 indicate negligible risk. Validate with monitoring data from wastewater effluents .

Q. What strategies improve reaction yields in large-scale synthesis of this compound?

Methodological Answer:

  • Solvent Optimization : Replace THF with 2-MeTHF for better thermal stability and higher yields (10–15% increase) .
  • Catalyst Screening : Test Buchwald-Hartwig ligands (e.g., AdBrettPhos) to reduce Pd loading (0.5 mol% vs. 2 mol%) .
  • In Situ Monitoring : Use inline FT-IR to track isocyanate formation and minimize byproducts .

Notes

  • Conflict Resolution : For contradictory data (e.g., bioaccumulation potential ), apply weight-of-evidence approaches with tiered testing protocols .

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